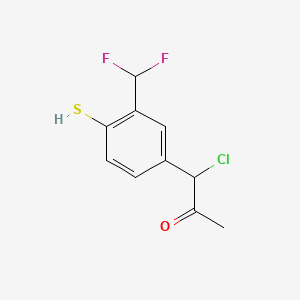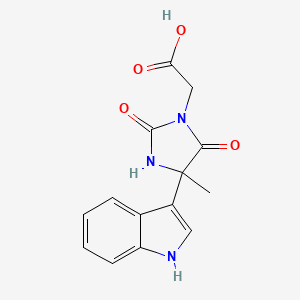
2-(4-(1H-Indol-3-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(1H-Indol-3-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied in the fields of chemistry, biology, and medicine .
Métodos De Preparación
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The imidazolidinone ring can be introduced through cyclization reactions involving appropriate precursors.
Análisis De Reacciones Químicas
2-(4-(1H-Indol-3-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(4-(1H-Indol-3-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Indole derivatives are studied for their roles in cell biology and as potential therapeutic agents.
Medicine: The compound is investigated for its potential anticancer, antiviral, and antimicrobial properties.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-(1H-Indol-3-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, influencing biological processes such as cell signaling and metabolism . The exact pathways depend on the specific biological context and the presence of other interacting molecules.
Comparación Con Compuestos Similares
Similar compounds to 2-(4-(1H-Indol-3-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid include other indole derivatives such as indole-3-acetic acid and indole-3-carboxaldehyde . These compounds share the indole ring system but differ in their functional groups and overall structure. The uniqueness of this compound lies in its combination of the indole and imidazolidinone moieties, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H13N3O4 |
|---|---|
Peso molecular |
287.27 g/mol |
Nombre IUPAC |
2-[4-(1H-indol-3-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid |
InChI |
InChI=1S/C14H13N3O4/c1-14(9-6-15-10-5-3-2-4-8(9)10)12(20)17(7-11(18)19)13(21)16-14/h2-6,15H,7H2,1H3,(H,16,21)(H,18,19) |
Clave InChI |
PSVOHJCSDNQDAF-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)N(C(=O)N1)CC(=O)O)C2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hcl](/img/structure/B14048311.png)




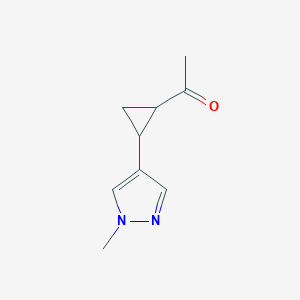
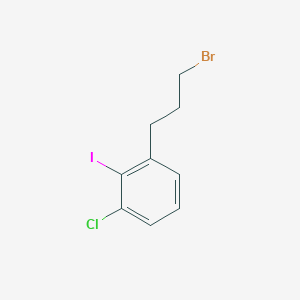
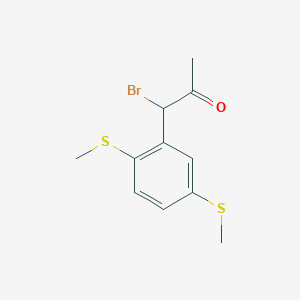
![Methyl 2-(2-ethyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)-2-oxoacetate](/img/structure/B14048366.png)

